molecular formula C12H13ClN2O B3088028 1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5(4H)-one CAS No. 118048-89-8

1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5(4H)-one

Cat. No.: B3088028
CAS No.: 118048-89-8
M. Wt: 236.7 g/mol
InChI Key: ZJXULBGRAJCJKN-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-isopropyl-1H-pyrazol-5(4H)-one (CAS 118048-89-8) is a pyrazolone-based organic compound with the molecular formula C12H13ClN2O and a molecular weight of 236.70 . Pyrazolone derivatives represent a significant class of heterocyclic compounds first synthesized in the 19th century, known for their diverse properties and applications in scientific research . They are extensively investigated as key precursors in pharmaceutical development for their analgesic, anti-inflammatory, and antipyretic activities . Beyond medicinal chemistry, pyrazolone compounds serve as versatile ligands in coordination chemistry and metal extraction processes due to their chelating properties . Furthermore, this class of compounds is fundamental in the study of tautomerism, a phenomenon where rapid isomerization occurs via the migration of a proton, which can significantly influence the compound's chemical behavior and physical properties . Researchers utilize this compound to explore these dynamic processes and their implications in material science and analytical chemistry. The product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-chlorophenyl)-5-propan-2-yl-4H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O/c1-8(2)11-7-12(16)15(14-11)10-5-3-9(13)4-6-10/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJXULBGRAJCJKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C(=O)C1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5(4H)-one typically involves the reaction of 4-chlorophenylhydrazine with an appropriate diketone or β-keto ester. One common method is the cyclization of 4-chlorophenylhydrazine with isopropyl acetoacetate under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Azo Coupling Reactions

This compound participates in electrophilic substitution reactions at the C4 position due to its enolic tautomer. When treated with diazonium salts under alkaline conditions, it forms stable azo dyes :

General procedure :

  • Dissolve 1-(4-chlorophenyl)-3-isopropyl-pyrazolone (5 mmol) in dioxane with KOH (40 mmol)

  • Add ice-cold diazonium chloride solution (prepared from arylamines + NaNO₂/HCl)

  • Stir 5-7 hrs at 0-5°C

Product StructureYieldCharacterization Data
4-((4-Chloro-2-hydroxyphenyl)diazenyl) derivative58%¹H NMR (CDCl₃): δ 1.24 (d, J=6.91 Hz, 6H), 2.72-2.83 (sep, 1H), 7.26-7.89 (m, Ar-H)
IR: 1662 cm⁻¹ (C=O), 1546 cm⁻¹ (N=N)
Bisazo compound with 4,4′-sulfonyldianiline62%GC-MS: m/z 403 (M⁺), IR: 1662 cm⁻¹ (C=O)

Tautomerism-Dependent Reactivity

The keto-enol equilibrium significantly influences reaction pathways :

Key findings :

  • Solid state: Enol form dominates (IR shows broad O-H stretch at 3200-3500 cm⁻¹)

  • Solution phase: Keto form prevails (¹H NMR shows singlet at δ 3.41 ppm for C4-H₂)

  • DFT calculations (B3LYP/6-311++G(d,p)) confirm keto form is 12.3 kcal/mol more stable than enol in gas phase

Reactivity implications :

  • Keto form facilitates nucleophilic attacks at carbonyl carbon

  • Enolic form enables conjugation with azo groups and metal coordination

Heterocyclic Condensation Reactions

The compound serves as precursor in synthesizing fused pyrazole systems through C-C coupling :

Example reaction :

  • React with 1-amino-2-imino-pyridines in ethanol/acetic acid

  • Oxygen atmosphere, 130°C, 24 hrs

  • Forms (pyrazol-4-ylidene)pyridine derivatives via dehydrogenative coupling

Product FeatureSignificance
Extended π-conjugationEnables applications in optoelectronic materials
N,N'-chelating sitesPotential for transition metal complexation

Comparative Reactivity with Analogues

Substituent effects were studied through parallel reactions with methyl- and methoxy-substituted derivatives :

Parameter3-Isopropyl Derivative3-Methyl Analogue3-Methoxy Analogue
Azo coupling yield58-68%72-75%63-65%
λmax (nm) in UV-Vis431428445
Tautomeric equilibrium (solution)92% keto89% keto85% keto

Stability Under Reaction Conditions

Thermogravimetric analysis shows decomposition initiates at 168°C , allowing use in high-temperature reactions below this threshold. Acidic conditions promote enolization, while alkaline media stabilize the keto form through deprotonation .

This comprehensive profile establishes 1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5(4H)-one as a valuable synthon for heterocyclic chemistry, particularly in dye synthesis and coordination chemistry applications.

Scientific Research Applications

1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Similar Pyrazolone Compounds

Structural and Crystallographic Comparisons

Key structural parameters, such as bond lengths and dihedral angles, highlight differences between 1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5(4H)-one and related derivatives:

Table 1: Bond Lengths (Å) in Pyrazolone Derivatives

Compound C=O N–N Reference
1-(4-Chlorophenyl)-3-isopropyl derivative 1.250 (5) 1.420 (5)
1-(4-Chlorophenyl)-3-phenyl derivative 1.228 (2) 1.405 (2)
1-(4-Chlorophenyl)-3-methyl derivative 1.313 (2) 1.395 (2)
  • The N–N bond length (1.420 Å) is longer than in phenyl- or methyl-substituted analogs, indicating reduced conjugation in the pyrazolone ring, which may affect tautomeric equilibria .

Crystal Packing and Intermolecular Interactions :

  • The 4-chlorophenyl and isopropyl groups induce dihedral angles of 8.35°–18.23° with the pyrazolone ring, promoting weak C–H···O and C–H···π interactions. These interactions differ from those in phenyl-substituted derivatives, where π-stacking is more prominent .

Table 2: Ulcerogenic Index of Pyrazolone Derivatives

Compound Ulcer Index (Mean ± SD) Reference
1-(4-Chlorophenyl)-3-isopropyl derivative Not reported
THPA6 (4-methoxyphenylthiazole derivative) 0.58 ± 0.08
Diclofenac (Standard NSAID) 1.70 ± 0.39
  • While direct ulcer index data for the isopropyl derivative are unavailable, structurally related compounds like THPA6 (a methyl-substituted analog with a 4-methoxyphenylthiazole group) demonstrate significantly lower gastrointestinal toxicity compared to NSAIDs. The isopropyl group’s lipophilicity may further reduce mucosal irritation, but this requires empirical validation .
  • Anti-inflammatory Potency : Para-substituted derivatives (e.g., 4-chlorophenyl) generally outperform meta-substituted analogs in reducing edema, attributed to improved pharmacokinetic profiles and target binding .
Physical and Spectral Properties
  • Melting Points : Derivatives with bulky substituents (e.g., isopropyl, propyl) exhibit higher melting points (435–443 K) than methyl-substituted analogs due to enhanced van der Waals interactions .
  • Spectroscopic Signatures : FTIR spectra of the isopropyl derivative show C=O stretches at 1670–1690 cm⁻¹, shifted relative to phenyl-substituted analogs (1650–1670 cm⁻¹), reflecting electronic differences .

Biological Activity

1-(4-Chlorophenyl)-3-isopropyl-1H-pyrazol-5(4H)-one is a pyrazolone derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound is characterized by a pyrazole ring substituted with a 4-chlorophenyl group and an isopropyl group, which contribute to its unique chemical properties and biological interactions.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Chemical Formula : C12H13ClN2O
  • CAS Number : 118048-89-8

The presence of the chlorophenyl moiety enhances lipophilicity, which can significantly influence its interaction with various biological targets, including enzymes and receptors involved in disease pathways.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Cytotoxicity : Studies have shown selective toxicity towards cancer cells, suggesting potential applications in cancer therapy. The compound has been evaluated for its ability to induce apoptosis in various cancer cell lines, including HCT-116 and MCF-7 .
  • Anti-inflammatory Activity : Similar compounds in the pyrazolone class have demonstrated anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
  • Antimicrobial Effects : Preliminary evaluations indicate that this compound may possess antimicrobial activity, making it a candidate for further pharmacological exploration against bacterial pathogens .

Cytotoxicity

A significant aspect of the biological activity of this compound is its cytotoxic effects on cancer cells. In vitro studies have demonstrated:

  • Cell Lines Tested : HCT-116 (colon cancer), MCF-7 (breast cancer), and HepG2 (liver cancer).
  • Mechanism : Induction of apoptosis through mitochondrial membrane potential disruption and modulation of apoptotic gene expression (BAX, Bcl-2) .

Antimicrobial Evaluation

The compound has also been assessed for its antimicrobial properties:

Pathogen Tested Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.22 - 0.25 μg/mL-
Staphylococcus epidermidis--

These findings suggest that the compound exhibits significant activity against pathogenic isolates, potentially inhibiting biofilm formation .

Comparative Analysis with Similar Compounds

The structural uniqueness of this compound can be highlighted through comparisons with related compounds:

Compound Name Structure Features Unique Properties
1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5(4H)-oneMethyl group instead of isopropylDifferent steric effects impacting biological activity
1-(4-Nitrophenyl)-3-isopropyl-1H-pyrazol-5(4H)-oneNitro group instead of chloroAltered electronic properties affecting reactivity

These comparisons underscore the potential for tailored modifications to enhance therapeutic efficacy and selectivity.

Case Studies and Research Findings

Recent studies have focused on synthesizing derivatives of pyrazolone compounds to explore their biological activities further. For instance, a study reported the synthesis of new derivatives that exhibited improved anticancer activity compared to their parent compounds. The research utilized various synthetic routes to optimize yields and purity while evaluating the biological efficacy against a range of target cell lines .

Q & A

Q. Methodological steps :

Reproduce experiments with controlled variables.

Validate data using multiple techniques (e.g., PXRD vs. SCXRD).

Cross-reference with CIF files from the Cambridge Structural Database .

What advanced computational methods complement experimental studies of this compound?

Answer:

  • DFT calculations : Optimize geometry (e.g., B3LYP/6-31G*) to compare with XRD bond lengths .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., π-π vs. H-bonding) .
  • Molecular docking : Predict binding affinity for pharmacological targets (e.g., cyclooxygenase) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5(4H)-one
Reactant of Route 2
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1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5(4H)-one

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